molecular formula C21H28O4 B5074651 1-Ethoxy-4-[2-[2-(3-propan-2-ylphenoxy)ethoxy]ethoxy]benzene

1-Ethoxy-4-[2-[2-(3-propan-2-ylphenoxy)ethoxy]ethoxy]benzene

Cat. No.: B5074651
M. Wt: 344.4 g/mol
InChI Key: BYAVOLPIDPRANQ-UHFFFAOYSA-N
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Description

1-Ethoxy-4-[2-[2-(3-propan-2-ylphenoxy)ethoxy]ethoxy]benzene is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of an ethoxy group attached to a benzene ring, which is further substituted with a complex ether chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethoxy-4-[2-[2-(3-propan-2-ylphenoxy)ethoxy]ethoxy]benzene typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 3-propan-2-ylphenol with ethylene oxide to form 3-propan-2-ylphenoxyethanol. This intermediate is then reacted with ethylene glycol to produce 3-propan-2-ylphenoxyethoxyethanol. Finally, this compound undergoes a reaction with 1-ethoxy-4-bromobenzene under basic conditions to yield the target compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. Catalysts and solvents are often used to optimize the reaction conditions and improve the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 1-Ethoxy-4-[2-[2-(3-propan-2-ylphenoxy)ethoxy]ethoxy]benzene can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine, chlorine, and nitrating agents under acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the benzene ring, resulting in a wide range of substituted derivatives.

Scientific Research Applications

1-Ethoxy-4-[2-[2-(3-propan-2-ylphenoxy)ethoxy]ethoxy]benzene has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways. Its derivatives may have potential as bioactive molecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. Its derivatives may exhibit therapeutic properties.

    Industry: The compound is used in the production of specialty chemicals, including surfactants, polymers, and coatings. Its unique properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 1-Ethoxy-4-[2-[2-(3-propan-2-ylphenoxy)ethoxy]ethoxy]benzene involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact mechanism depends on the specific application and the molecular targets involved. For example, in biological systems, it may interact with enzymes involved in metabolic pathways, altering their activity and leading to specific physiological effects.

Comparison with Similar Compounds

    1-Ethoxy-2-propanol: A simpler ether compound with similar ethoxy and propanol groups.

    1-Ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene: A compound with a similar benzene ring structure but different substituents.

    1-(2-ethylbutyl)-4-[2-(3-propan-2-ylphenoxy)ethoxy]benzene: A compound with a similar ether chain but different alkyl substituents.

Uniqueness: 1-Ethoxy-4-[2-[2-(3-propan-2-ylphenoxy)ethoxy]ethoxy]benzene is unique due to its complex ether chain and the presence of both ethoxy and propan-2-ylphenoxy groups. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

1-ethoxy-4-[2-[2-(3-propan-2-ylphenoxy)ethoxy]ethoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O4/c1-4-23-19-8-10-20(11-9-19)24-14-12-22-13-15-25-21-7-5-6-18(16-21)17(2)3/h5-11,16-17H,4,12-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYAVOLPIDPRANQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OCCOCCOC2=CC=CC(=C2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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